

Application Notes and Protocols: Base-Catalyzed Condensation of 4-Methoxybenzaldehyde and Cyclohexanone

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Compound of Interest

	2-(4-
Compound Name:	<i>Methoxybenzylidene)cyclohexanone</i>
Cat. No.:	B391048

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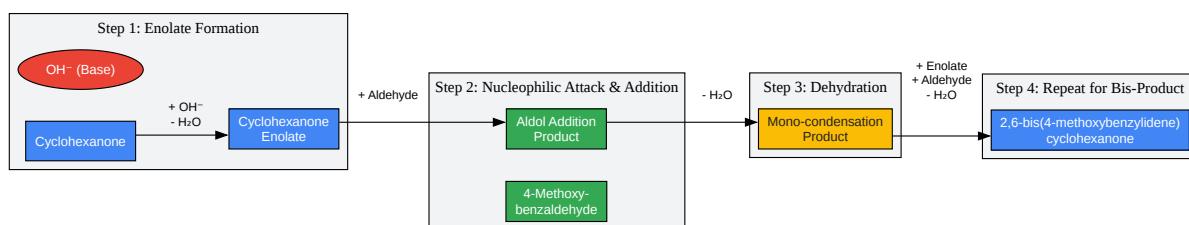
Introduction

The base-catalyzed condensation of an aldehyde and a ketone, known as the Claisen-Schmidt condensation, is a fundamental carbon-carbon bond-forming reaction in organic synthesis.[\[1\]](#)[\[2\]](#) This reaction is a specific type of crossed aldol condensation that occurs between an enolizable ketone and an aromatic aldehyde that lacks α -hydrogens.[\[1\]](#) The resulting products, α,β -unsaturated ketones, are often referred to as chalcones. These compounds are of significant interest to researchers, particularly in drug development, due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

This document provides detailed protocols for the synthesis of 2,6-bis(4-methoxybenzylidene)cyclohexanone, a symmetrical bis-chalcone, from 4-methoxybenzaldehyde and cyclohexanone.[\[7\]](#) It includes the reaction mechanism, experimental procedures for both solvent-free and solvent-based conditions, comprehensive characterization data, and a discussion of the applications of the resulting compound.

Reaction Mechanism

The reaction proceeds via a base-catalyzed aldol condensation mechanism. The base, typically sodium hydroxide (NaOH), deprotonates an α -carbon of the cyclohexanone to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 4-methoxybenzaldehyde. The resulting aldol addition product readily undergoes dehydration (elimination of a water molecule) to yield the more stable, conjugated α,β -unsaturated ketone. Since cyclohexanone has two reactive α -positions, the process occurs sequentially on both sides of the carbonyl group to yield the final bis-chalcone product, 2,6-bis(4-methoxybenzylidene)cyclohexanone.

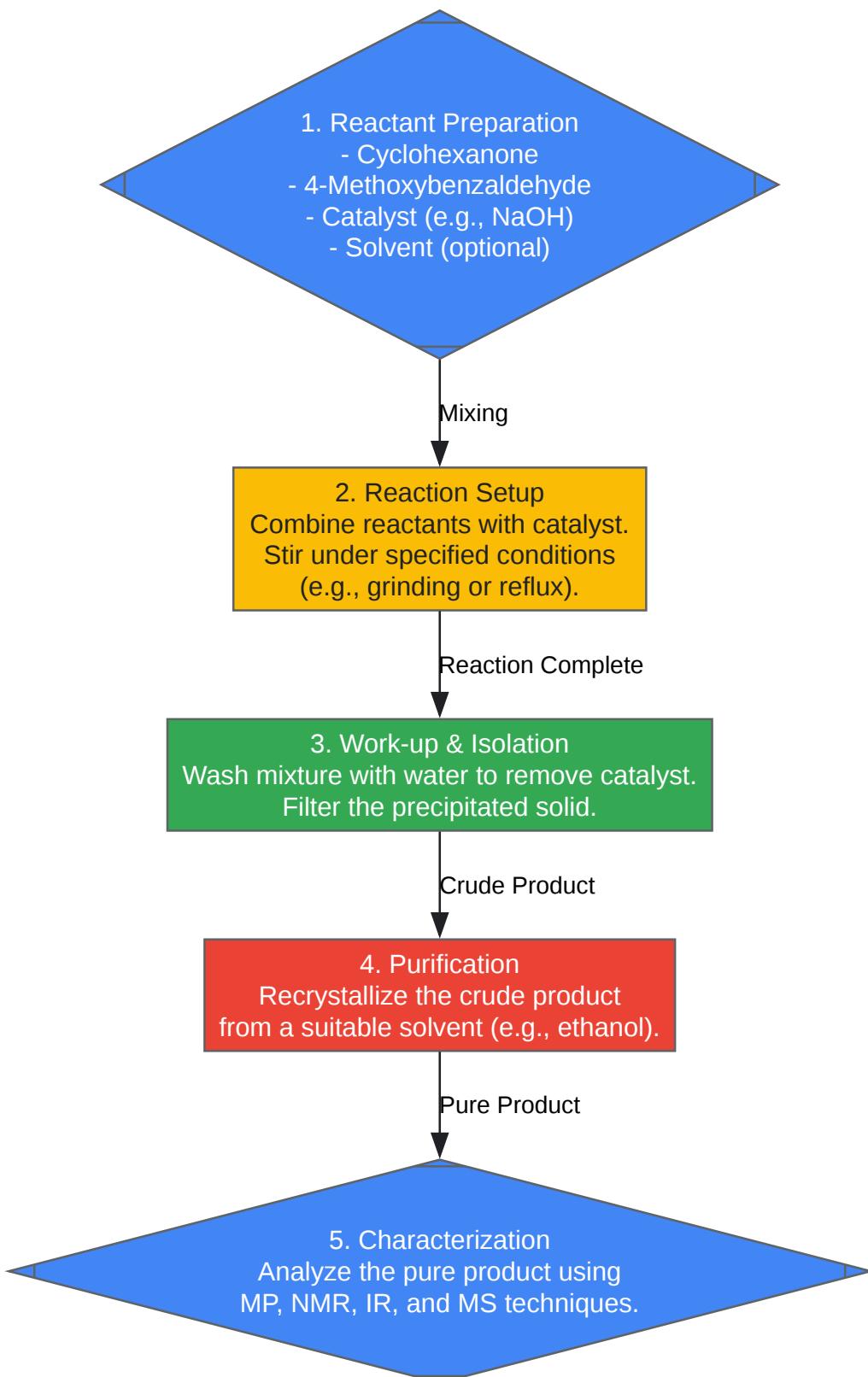


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Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.

Experimental Protocols & Data

The synthesis of 2,6-bis(4-methoxybenzylidene)cyclohexanone can be efficiently achieved through several methods. Below are two detailed protocols: a solvent-free approach and a traditional ethanol-reflux method.

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Caption: General experimental workflow for synthesis and analysis.

Protocol 1: Solvent-Free Synthesis by Grinding

This environmentally friendly method produces high yields in a very short reaction time by grinding the reactants with a solid base.[8][9]

Materials:

- Cyclohexanone
- 4-methoxybenzaldehyde
- Sodium hydroxide (NaOH), solid pellets or powder
- Mortar and pestle
- Ethanol (for recrystallization)
- Deionized water

Procedure:

- In a mortar, combine cyclohexanone (5.0 mmol) and 4-methoxybenzaldehyde (10.0 mmol).
- Add solid sodium hydroxide (20 mol%, 1.0 mmol).[9]
- Grind the mixture vigorously with a pestle for approximately 5-15 minutes at room temperature.[8][9] The mixture will typically turn into a thick, colored paste.
- After the reaction is complete, wash the resulting solid mixture with deionized water several times to remove the sodium hydroxide catalyst.[8]
- Filter the crude product using vacuum filtration and wash the solid with additional water.
- Purify the product by recrystallizing from hot ethanol to afford the title compound as a crystalline solid.[8][10]

Protocol 2: Synthesis in Ethanol

This is a conventional method using an alcohol as the solvent, which facilitates the reaction under reflux or at room temperature.[7][10]

Materials:

- Cyclohexanone
- 4-methoxybenzaldehyde
- Sodium hydroxide (NaOH)
- Ethanol
- Deionized water

Procedure:

- Dissolve 4-methoxybenzaldehyde (2 equivalents) and cyclohexanone (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer.
- Prepare a solution of sodium hydroxide in water and add it dropwise to the stirred ethanolic solution of reactants.
- Stir the reaction mixture at room temperature. The reaction progress can be monitored by the formation of a precipitate. Reaction times can vary, but are often complete within a few hours.
- Once the reaction is complete, pour the mixture into cold water to precipitate the product fully.
- Collect the solid by vacuum filtration and wash thoroughly with water to remove any remaining base.
- Dry the crude product and recrystallize from hot ethanol to obtain pure, yellow needles.[10]

Data Presentation

The synthesized compound, 2,6-bis(4-methoxybenzylidene)cyclohexanone, is a yellow crystalline solid.[10][11] Its physical, chemical, and spectroscopic data are summarized below.

Table 1: Physicochemical Properties of 2,6-bis(4-methoxybenzylidene)cyclohexanone

Property	Value	Reference
CAS Number	6275-32-7	[11][12]
Molecular Formula	C ₂₂ H ₂₂ O ₃	[11][12]
Molecular Weight	334.41 g/mol	[11][12]
Appearance	Yellow needles / crystalline solid	[10][11]
Melting Point	160-162 °C	[10][11]

| Boiling Point | 548.7 °C at 760 mmHg |[11] |

Table 2: Summary of Reaction Conditions and Yields

Method	Catalyst	Reaction Time	Yield	Reference
Solvent-Free Grinding	Solid NaOH (20 mol%)	~5 min	96-98%	[9]
Solvent-Free Stirring	NaOH (equimolar)	15 min	High (not quantified)	[8]

| Ethanol Solvent | NaOH | Not specified | 22.96% |[10] |

Table 3: Spectroscopic Characterization Data for 2,6-bis(4-methoxybenzylidene)cyclohexanone[10]

Technique	Data
¹ H NMR	δ 7.76 (s, 2H), δ 7.45 (d, 4H, J =7.6Hz), δ 6.93 (d, 4H, J =7.6Hz), δ 3.84 (s, 6H, -OCH ₃), δ 2.91 (t, 4H, J =6.0Hz), δ 1.81 (quintet, 2H, J =6.5Hz)
¹³ C NMR	δ 190.81 (C=O), δ 160.52, δ 137.1, δ 134.96, δ 132.82, δ 129.37, δ 114.50, δ 59.93 (-OCH ₃), δ 29.12, δ 23.64
IR (KBr, cm ⁻¹)	1658 (C=O stretch), 1593 (C=C stretch), 1556, 1508 (Ar C=C stretch), 1247 (Ar C-O stretch), 835 (p-disubstituted benzene)
MS (m/z)	335 [M+H] ⁺

| UV (MeOH, nm) | 240, 362 |

Applications and Significance

2,6-bis(4-methoxybenzylidene)cyclohexanone belongs to the bis-chalcone family, which is recognized as a "privileged structure" in medicinal chemistry due to its broad spectrum of biological activities.[4] The reactive α,β -unsaturated ketone moiety is a key feature responsible for many of these properties.[3][6]

- Anticancer and Cytotoxic Activity: Chalcones are extensively studied for their potential as anticancer agents. They can induce apoptosis, inhibit cell proliferation, and interfere with various signaling pathways involved in cancer progression.[4][6]
- Anti-inflammatory Properties: Many chalcone derivatives exhibit potent anti-inflammatory effects by inhibiting key enzymes and mediators in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[5][10]
- Antimicrobial and Antifungal Activity: The chalcone scaffold has been shown to be effective against a range of bacteria and fungi, including drug-resistant strains.[5][13] They can disrupt microbial cell walls and inhibit biofilm formation.[13]

- Antioxidant Activity: Chalcones can act as antioxidants, protecting cells from damage caused by reactive oxygen species (ROS).[\[6\]](#)

The synthesis of derivatives based on the 2,6-bis(benzylidene)cyclohexanone core allows for the fine-tuning of these biological activities, making it a valuable platform for the development of new therapeutic agents.[\[5\]](#)

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